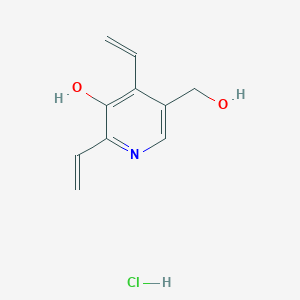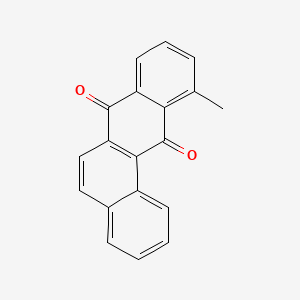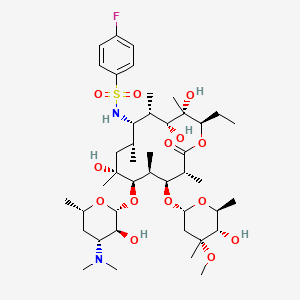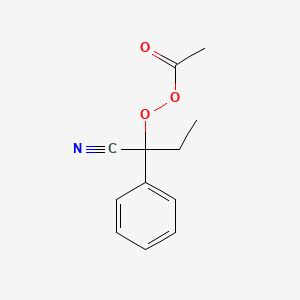
N,N,N,4-Tetramethyl-5-oxohexan-1-aminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N,4-Tetramethyl-5-oxohexan-1-aminium iodide is a quaternary ammonium compound characterized by the presence of four methyl groups and a 5-oxohexan-1-aminium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N,4-Tetramethyl-5-oxohexan-1-aminium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N,N-trimethyl-4-oxohexan-1-amine with methyl iodide under controlled conditions. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete quaternization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N,4-Tetramethyl-5-oxohexan-1-aminium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like chloride, bromide, and hydroxide ions are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced amines and related compounds.
Substitution: Formation of various quaternary ammonium salts with different anions.
Aplicaciones Científicas De Investigación
N,N,N,4-Tetramethyl-5-oxohexan-1-aminium iodide has several scientific research applications:
Chemistry: Used as a phase-transfer catalyst in organic synthesis to facilitate the transfer of reactants between different phases.
Biology: Investigated for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of surfactants and detergents due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of N,N,N,4-Tetramethyl-5-oxohexan-1-aminium iodide involves its interaction with cellular membranes and proteins. The compound’s quaternary ammonium structure allows it to interact with negatively charged components of cell membranes, leading to membrane disruption and cell lysis. Additionally, it can form complexes with various biomolecules, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N-Trimethyl-N-(4-oxopentyl)ammonium iodide: Similar structure but with a shorter carbon chain.
Tetramethylethylenediamine (TMEDA): A related quaternary ammonium compound with different applications.
Uniqueness
N,N,N,4-Tetramethyl-5-oxohexan-1-aminium iodide is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its longer carbon chain compared to similar compounds provides different solubility and interaction characteristics, making it suitable for specific applications in various fields.
Propiedades
Número CAS |
58944-13-1 |
|---|---|
Fórmula molecular |
C10H22INO |
Peso molecular |
299.19 g/mol |
Nombre IUPAC |
trimethyl-(4-methyl-5-oxohexyl)azanium;iodide |
InChI |
InChI=1S/C10H22NO.HI/c1-9(10(2)12)7-6-8-11(3,4)5;/h9H,6-8H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
MYMNDRFHRLJTEO-UHFFFAOYSA-M |
SMILES canónico |
CC(CCC[N+](C)(C)C)C(=O)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-Butyl-N~2~-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]ethanediamide](/img/structure/B14600575.png)


![7-[(1-Phenylnonyl)amino]heptanoic acid--hydrogen chloride (1/1)](/img/structure/B14600601.png)

![2-(4-Methylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14600625.png)
![2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene](/img/structure/B14600627.png)
![2,5-Pyrrolidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14600636.png)
acetate](/img/structure/B14600638.png)
![1-Methylbicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B14600639.png)




